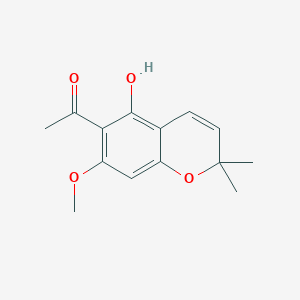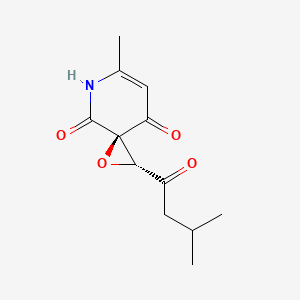
Flavipucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavipucine is a natural product found in Aspergillus flavipes with data available.
Applications De Recherche Scientifique
Flavipucine's Role in Fungal Antibiotics
Flavipucine has been identified as a significant compound in the realm of fungal antibiotics. From the culture extracts of the endophytic fungus Phoma sp., flavipucine was isolated alongside other metabolites. It displayed antifungal activity against Phytophthora infestans and moderate inhibitory activity against gram-positive and gram-negative bacteria, highlighting its potential in combating fungal and bacterial infections (Loesgen et al., 2011).
Antimicrobial and Cytotoxic Properties
The antimicrobial and cytotoxic properties of flavipucine have been extensively studied. Flavipucine demonstrated bactericidal activity against Bacillus subtilis and exhibited cytotoxic activity against several cancer cell lines, emphasizing its potential as an antimicrobial and anticancer agent (Kusakabe et al., 2019).
Insights into Flavipucine Biosynthesis
Research into the biosynthesis of flavipucine has provided valuable insights into its production and the formation of related compounds. Heterologous expression of the flavipucine biosynthetic gene cluster led to the production of flavipucine and related products, enhancing our understanding of its biosynthesis and the potential for producing related compounds with varied biological activities (Wei et al., 2021).
Propriétés
Nom du produit |
Flavipucine |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |
InChI |
InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12-/m0/s1 |
Clé InChI |
DWCXXICTUDDKTB-JQWIXIFHSA-N |
SMILES isomérique |
CC1=CC(=O)[C@]2([C@@H](O2)C(=O)CC(C)C)C(=O)N1 |
SMILES |
CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |
SMILES canonique |
CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |
Synonymes |
flavipucine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




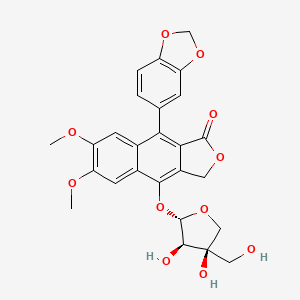
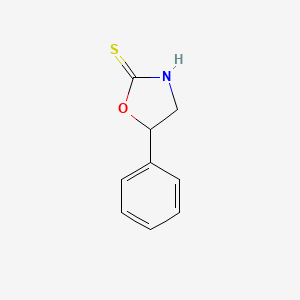
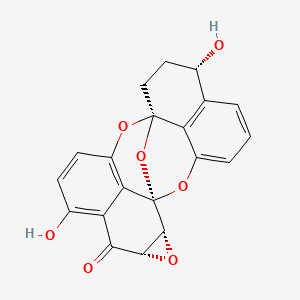

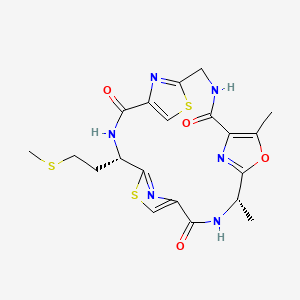
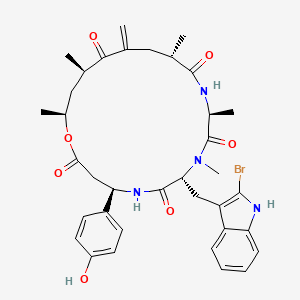
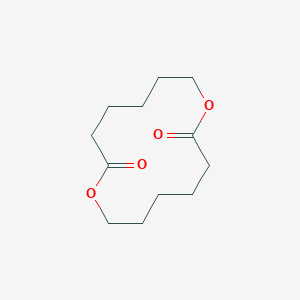
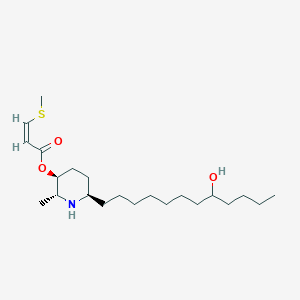
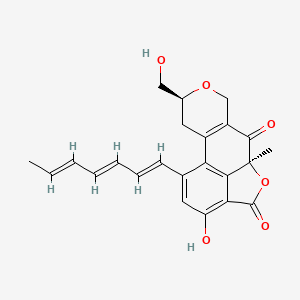

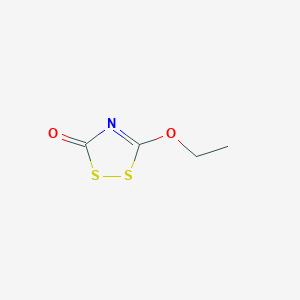
![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)
